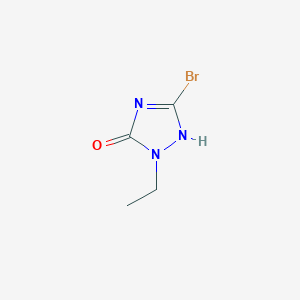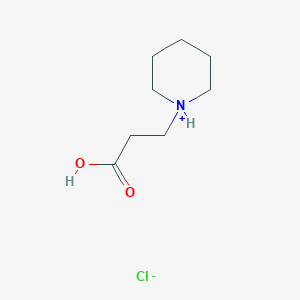
1-(2-Aminophenyl)ethanol
概要
説明
“1-(2-Aminophenyl)ethanol” is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is also known as “1-(2-Aminophenyl)ethyl Alcohol” and "2-Amino-α-methylbenzyl Alcohol" . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the condensation of 2’-Aminoacetophenone with Hydroxylamine hydrochloride in the presence of Sodium hydroxide . The reaction is carried out at 60 °C and upon completion, the product is extracted with ethyl acetate .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom . The structure can be viewed using various tools such as the TCI SpectraViewer .
Chemical Reactions Analysis
“this compound” can participate in various chemical reactions. For instance, it can react with aromatic or heteroaromatic aldehydes in ethanol and catalytic amounts of acetic acid to yield 4,5-dihydropyrrolo .
Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . The melting point ranges from 55.0 to 59.0 °C .
科学的研究の応用
Synthesis of Cardiovascular Drugs : Zhang Wei-xing (2013) explored a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, achieving a total yield of 66.4% and a high purity level. This process holds significant industrial application value (Zhang Wei-xing, 2013).
Differentiation of Receptors : Lands, Ludueña, and Buzzo (1967) found that structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol can alter sympathomimetic activity, differentiating between β-1 and β-2 receptor types in various tissues (Lands, Ludueña, & Buzzo, 1967).
Liquid-Phase Dehydration Studies : Schul’tsev and Panarin (2010) researched the thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol, discovering that different catalysts can lead to the formation of various products, such as 1-amino-4-ethylbenzene and 4-aminostyrene (Schul’tsev & Panarin, 2010).
Resolution in Synthesis of Adrenergic Agents : Conde et al. (1998) achieved the resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol through lipase-catalyzed reactions, finding that hydrolysis yielded the best results. This compound is an intermediate in the synthesis of a new adrenergic agent (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Molecular Rearrangements and Reactions : Cohen and Sisti (1964) studied the deamination of 1-(2-aminophenyl)-1-(substituted aryl)ethanols, leading to ketones and azo ketones through molecular rearrangement and intramolecular coupling (Cohen & Sisti, 1964).
Beta-Adrenergic Blocking Agents : Large and Smith (1980) synthesized derivatives of 1-phenyl-2-[[(substituted amido)alkyl]amino]ethanols, demonstrating their potential as beta-adrenoceptor blocking agents with significant potency and beta 1-cardioselectivity (Large & Smith, 1980).
Isoquinoline Syntheses : Kametani et al. (1970) investigated the synthesis of 2-amino-(3-hydroxyphenyl) ethanol and related compounds, exploring their use in phenolic cyclization and the formation of various heterocyclic compounds (Kametani et al., 1970).
Safety and Hazards
“1-(2-Aminophenyl)ethanol” is classified as a substance that causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
将来の方向性
While specific future directions for “1-(2-Aminophenyl)ethanol” are not mentioned in the available resources, research in the field of covalent organic frameworks (COFs) suggests potential avenues for exploration . The development of new synthetic strategies and procedures for high-quality COFs could be a promising area of future research .
作用機序
Target of Action
1-(2-Aminophenyl)ethanol, also known as 2-Aminophenethyl alcohol , is a chemical compound with the molecular formula C8H11NO It’s worth noting that similar compounds, such as ethanol, have been found to interact with gaba receptors and glycine receptors .
Mode of Action
Ethanol, a related compound, has been shown to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning
Biochemical Pathways
Ethanol metabolism, which may share similarities, involves several enzymatic pathways, including alcohol dehydrogenase (adh), aldehyde dehydrogenase (aldh), and the microsomal ethanol oxidizing system (meos) .
Pharmacokinetics
Ethanol, a related compound, is known to alter the pharmacokinetics of other drugs by affecting absorption and clearance .
Result of Action
Similar compounds, such as ethanol, have been found to have sedative effects and disrupt the osmotic balance across cell membranes .
Action Environment
It’s known that the compound is solid at 20°c and should be stored under inert gas in a cool and dark place, below 15°c . It’s also known to be air sensitive .
特性
IUPAC Name |
1-(2-aminophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIYLDMSLIXZJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10909373 | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941706-81-6, 10517-50-7 | |
| Record name | (-)-2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941706-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10517-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010517507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Aminophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10909373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.944 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1S,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]propanoate](/img/structure/B7881736.png)






![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride](/img/structure/B7881811.png)


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B7881826.png)
![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

